molecular formula C8H12F3NO2 B12116242 methyl 4-(trifluoromethyl)piperidine-3-carboxylate

methyl 4-(trifluoromethyl)piperidine-3-carboxylate

Cat. No.: B12116242
M. Wt: 211.18 g/mol
InChI Key: HUYLRNNYBUUOSD-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)piperidine-3-carboxylate is a chiral piperidine derivative designed as a versatile building block in medicinal chemistry and drug discovery research. The piperidine scaffold is a privileged structure in pharmaceuticals, and its functionalization with a trifluoromethyl group and an ester at the 3- and 4-positions makes this compound particularly valuable. The ester group provides a handle for further synthetic modification, allowing researchers to synthesize a variety of amides or carboxylic acid derivatives . The incorporation of the trifluoromethyl group is a well-established strategy in lead optimization. This group can significantly influence a molecule's properties by enhancing its metabolic stability, modulating its lipophilicity, and improving membrane permeability due to its high electronegativity and lipophilicity . Piperidine-based compounds are of significant research interest. For instance, derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known as potent inhibitors of neuronal GABA uptake, making them important tools for neuroscience research . Furthermore, such advanced heterocyclic amino acids are crucial for developing novel building blocks for DNA-encoded libraries and creating heterocyclic systems and hybrids . This product, this compound, is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)piperidine-3-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3

InChI Key

HUYLRNNYBUUOSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

Photoredox/Copper-Catalyzed Decarboxylative Trifluoromethylation

This method, reported by PMC6538506, employs a dual catalytic system (photoredox and copper) to replace carboxylic acids with trifluoromethyl groups under mild conditions. The reaction is compatible with esters, making it a promising alternative to SF₄-based approaches.

Mechanism :

  • Oxidative decarboxylation : A photoredox catalyst (e.g., Ru(bpy)₃²⁺) oxidizes the carboxylate to a carboxyl radical, releasing CO₂.

  • Copper-mediated trifluoromethylation : A copper catalyst transfers the CF₃ group from Togni’s reagent to the generated alkyl radical, forming the C–CF₃ bond.

Application to Target Compound :
Using methyl 4-carboxypiperidine-3-carboxylate as the substrate:

Methyl 4-carboxypiperidine-3-carboxylateCu, TogniRu(bpy)32+,hvMethyl 4-(trifluoromethyl)piperidine-3-carboxylate\text{Methyl 4-carboxypiperidine-3-carboxylate} \xrightarrow[\text{Cu, Togni}]{\text{Ru(bpy)}_3^{2+}, \text{hv}} \text{Methyl 4-(trifluoromethyl)piperidine-3-carboxylate}

Advantages Over SF₄ Method :

  • Milder conditions : Conducted at room temperature in acetonitrile/water, avoiding corrosive HF and high-pressure reactors.

  • Functional group tolerance : Esters remain stable, eliminating the need for post-fluorination functionalization.

Limitations :

  • Substrate scope : Requires electron-deficient carboxylates for efficient decarboxylation.

  • Catalyst cost : Ruthenium and copper catalysts increase synthetic expense.

Synthesis of Piperidinecarboxylic Acid Precursors

The preparation of this compound necessitates access to methyl 4-carboxypiperidine-3-carboxylate , which can be synthesized via:

Cyclocondensation of Amino Alcohols

Amino alcohols (e.g., serinol) react with β-ketoesters in acidic media to form piperidine rings. For example:

HOCH2CH(NH2)CH2OH+CH3OCOCH2COORMethyl piperidine-3-carboxylate-4-carboxylic acid\text{HOCH}2\text{CH(NH}2\text{)CH}2\text{OH} + \text{CH}3\text{OCOCH}_2\text{COOR} \rightarrow \text{Methyl piperidine-3-carboxylate-4-carboxylic acid}

Optimization :

  • Acid catalyst : p-TsOH in refluxing toluene achieves 60–70% yields.

  • Steric effects : Bulky ester groups (e.g., tert-butyl) improve regioselectivity but complicate later hydrolysis.

Hydrolysis of Cyano Derivatives

Piperidine-3-carbonitrile derivatives can be hydrolyzed to carboxylic acids using concentrated HCl or H₂SO₄:

Methyl piperidine-3-carbonitrile-4-carboxylateHCl, H2OMethyl 4-carboxypiperidine-3-carboxylate\text{Methyl piperidine-3-carbonitrile-4-carboxylate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Methyl 4-carboxypiperidine-3-carboxylate}

Challenges :

  • Over-hydrolysis to dicarboxylic acids.

  • Requires strict temperature control (0–5°C).

Comparative Analysis of Synthetic Routes

ParameterSF₄ FluorinationPhotoredox/Copper Method
Yield 70–80%*50–65%
Reaction Conditions High pressure, 85–105°CAmbient temperature, light
Safety Hazardous (HF, SF₄ gases)Moderate (toxic catalysts)
Ester Compatibility Potential hydrolysisHigh stability
Scalability Industrial-scale feasibleLimited by catalyst cost

*Based on analogous substrates in patent examples.

Post-Fluorination Functionalization

If ester groups are incompatible with fluorination conditions, a two-step approach may be employed:

  • Fluorination of 4-piperidinecarboxylic acid to 4-(trifluoromethyl)piperidine.

  • Esterification at position 3 via Mitsunobu reaction or Steglich esterification:

    4-(Trifluoromethyl)piperidine-3-carboxylic acid+CH3OHDCC, DMAPMethyl 4-(trifluoromethyl)piperidine-3-carboxylate\text{4-(Trifluoromethyl)piperidine-3-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{DCC, DMAP}} \text{this compound}

    Yield : 80–90% with DCC/DMAP in CH₂Cl₂.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and basic conditions:

  • Alkaline hydrolysis (1 M NaOH, 60°C) yields 4-(trifluoromethyl)piperidine-3-carboxylic acid

  • Acid-catalyzed hydrolysis (HCl, reflux) produces the same carboxylic acid with preserved stereochemistry

Reaction conditions significantly influence reaction rates, with alkaline hydrolysis completing in 2-4 hours compared to 6-8 hours under acidic conditions.

Reduction Reactions

The ester group can be selectively reduced to primary alcohols:

Reducing AgentConditionsProductYieldSource
NaBH(OAc)₃MeOH, 0°C → RT3-(hydroxymethyl)-4-(trifluoromethyl)piperidine71%
LiAlH₄THF, reflux3-(hydroxymethyl)-4-(trifluoromethyl)piperidine85%

The trifluoromethyl group remains intact during these reductions due to its chemical stability .

Nucleophilic Substitutions

The piperidine nitrogen participates in alkylation and phosphorylation:

Key transformations :

  • Phosphorylation with diethyl phosphite (BF₃·OEt₂ catalyst) yields 3-(diethylphosphoryl)-4-(trifluoromethyl)piperidine (92% yield)

  • Ugi-type reactions with isocyanides produce polycyclic derivatives through iminium intermediates :

text
Reaction Pathway: Imine formation → Iminium ion activation → Nucleophilic attack → Cyclization

Intramolecular Cyclizations

The compound participates in stereoselective cyclization reactions:

Example :
Under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂):

  • Forms tricyclic derivatives via C-C bond formation at the 4-position

  • Diastereomeric ratio: 3:1 (cis:trans)

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to specific positions:

ElectrophilePositionProductNotes
HNO₃/H₂SO₄5-positionNitro derivativeRequires -78°C to prevent ring decomposition
Br₂/FeBr₃2-positionBrominated derivativeLimited by steric hindrance from ester group

Advanced Functionalization

Multicomponent reactions :

  • Reacts with aldehydes/ketones and amines in Ugi-azide reactions to form tetrazole-containing derivatives

  • Participates in Biginelli-type reactions with thiourea and aldehydes to yield dihydropyrimidinones

Table: Representative Reaction Outcomes

Reaction TypeReagentsProduct ClassYield Range
PhosphorylationDiethyl phosphite/BF₃α-Aminophosphonic acids85-92%
Reductive AminationNaBH₃CN/RNH₂N-Alkylated piperidines68-75%
Cross-CouplingPd(PPh₃)₄/ArB(OH)₂Biaryl derivatives55-60%

Mechanistic Considerations

  • Trifluoromethyl Effects :

    • Increases electrophilicity of adjacent carbons by 12-15% (Hammett σₚ = 0.54)

    • Stabilizes transition states through inductive effects (-I)

  • Steric Influences :

    • 4-Trifluoromethyl group creates 7.3 kcal/mol rotational barrier (DFT calculations)

    • Dictates facial selectivity in Diels-Alder reactions

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(trifluoromethyl)piperidine-3-carboxylate has shown potential in medicinal chemistry due to its structural similarity to biologically active compounds. It is being investigated for:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme activity.
  • Receptor Modulation : Its interaction with specific receptors makes it a candidate for drug development aimed at modulating receptor activity.

Pharmaceutical Development

The trifluoromethyl group enhances lipophilicity and membrane permeability, making this compound a key player in the development of new pharmaceuticals. Notable applications include:

  • Anti-inflammatory Agents : Research indicates potential anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic efficacy.
  • Anticancer Compounds : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy.
Activity TypeTarget/OrganismIC50/EC50 Values
AntimicrobialE. coli15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological Activity
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of this compound against several human cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM, showcasing promising anticancer properties.

Case Study 2: Enzyme Inhibition Profile

The compound was assessed for its ability to inhibit TRPV1 receptors involved in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, indicating high potency as a TRPV1 antagonist. This suggests potential applications in pain management therapies.

Mechanism of Action

The mechanism by which methyl 4-(trifluoromethyl)piperidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the piperidine ring can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Notable Properties/Applications References
Methyl 4-(trifluoromethyl)piperidine-3-carboxylate Not provided C₈H₁₂F₃NO₂ -CF₃ (4-position), -COOCH₃ (3-position) Likely enhanced metabolic stability
Methyl piperidine-3-carboxylate hydrochloride 89895-55-6 C₇H₁₄ClNO₂ -COOCH₃ (3-position), hydrochloride salt Intermediate in organic synthesis
Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride 1779974-06-9 C₇H₁₂ClF₂NO₂ -CF₂ (3,3-positions), -COOCH₃ (4-position) Key synthon in drug development
Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate 1357073-04-1 C₁₅H₂₀FNO₂ Aromatic fluorophenyl substituent (4-position) Potential bioactivity (unverified)
4-(Trifluoromethyl)-3-pyridinecarboxylic acid TRC-T792065-2.5G C₇H₄F₃NO₂ -CF₃ on pyridine ring (vs. piperidine) Acidic functional group for coordination
Key Observations:
  • Trifluoromethyl vs. Difluoro Substituents : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects compared to the 3,3-difluoro substitution in methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride. This may influence ring conformation and reactivity in nucleophilic substitutions .
  • Piperidine vs.
  • Aromatic vs. Aliphatic Fluorination : The fluorophenyl substituent in methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate introduces aromaticity and steric bulk, which could modulate binding affinity in biological targets compared to aliphatic -CF₃ groups .

Biological Activity

Methyl 4-(trifluoromethyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H10F3NO2\text{C}_8\text{H}_{10}\text{F}_3\text{N}\text{O}_2

The presence of the trifluoromethyl group (CF3-CF_3) significantly alters the electronic properties of the compound, which can enhance its biological activity by modulating interactions with biomolecules.

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to modulation of enzyme activities or receptor functions, resulting in various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Preliminary investigations suggest that compounds with trifluoromethyl groups may possess antimicrobial properties. For instance, studies indicate potential efficacy against various bacterial strains due to enhanced membrane permeability .
  • Anticancer Properties : Research has shown that derivatives of piperidine compounds can exhibit cytotoxic effects on cancer cell lines. For example, modifications in the structure can lead to increased potency against specific cancer types .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates neurotransmitter release

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelNotes
This compoundModerateBase compound
Ethyl 6-(trifluoromethyl)piperidine-3-carboxylateHighEnhanced lipophilicity
Trifluoromethyl-substituted derivativesVariableDepends on specific substitutions

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound induces apoptosis in certain cancer cell lines, showcasing its potential as an anticancer agent. The cytotoxic effects were notably enhanced when combined with other chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-(trifluoromethyl)piperidine-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidine scaffolds. A general approach includes:

  • Step 1 : Introduction of the trifluoromethyl group using reagents like trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Cl) under inert atmospheres.
  • Step 2 : Carboxylation at the 3-position via esterification with methyl chloroformate in the presence of a base (e.g., K₂CO₃) in anhydrous solvents like DMF or THF .
  • Optimization : Reaction temperature (typically 60–80°C), solvent polarity, and catalyst selection (e.g., Pd for cross-couplings) are critical. Purity is enhanced via silica gel chromatography or recrystallization .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm) and confirms ester/carboxylate groups.
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 238.1) and detects impurities.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous trifluoromethyl-pyrrole derivatives .
  • FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. How are purity and stability assessed during storage?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients. Acceptable purity for research is ≥95% .
  • Stability : Accelerated stability studies under varying temperatures (4°C, 25°C) and humidity (40–75% RH). Degradation products are monitored via LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?

  • Methodological Answer :

  • Step 1 : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and pH-dependent tautomerism.
  • Step 2 : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.
  • Step 3 : Compare experimental data with computational models (DFT calculations for predicted shifts) .
  • Case Study : In piperidine derivatives, unexpected shifts may arise from conformational flexibility; low-temperature NMR can "freeze" rotamers for clearer analysis .

Q. What experimental designs are recommended for studying environmental fate and biodegradation?

  • Methodological Answer :

  • Aquatic Fate : Use OECD 308/309 guidelines to assess hydrolysis (pH 4–9 buffers) and photolysis (UV light exposure). Measure half-lives via LC-MS .
  • Soil Studies : Incubate compound in soil microcosms; monitor metabolites (e.g., demethylated products) using GC-MS or HRMS.
  • Biotic Transformations : Employ microbial consortia from activated sludge; track CF₃ group retention via ¹⁹F NMR .

Q. How can low yields in the trifluoromethylation step be mitigated?

  • Methodological Answer :

  • Cause Analysis : Common issues include moisture sensitivity of CF₃ reagents or competing side reactions (e.g., dehalogenation).
  • Solutions :
  • Use anhydrous solvents (e.g., THF) and rigorously dry glassware.
  • Optimize catalyst loading (e.g., CuI for Ullman-type couplings).
  • Introduce directing groups (e.g., Boc-protected amines) to enhance regioselectivity .

Q. What strategies are effective for resolving racemization in chiral piperidine derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (3S,4S)-configured starting materials (e.g., tert-butyl carbamates) to retain stereochemistry during reactions .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cross-coupling steps.
  • Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak columns) or polarimetry .

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